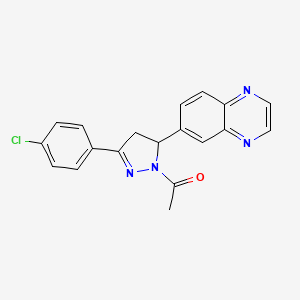![molecular formula C20H28N4S B2702431 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439112-21-7](/img/structure/B2702431.png)
1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antihypertensive Agents
A study by Chern et al. (1993) synthesized a series of compounds as conformationally restricted analogues of SGB-1534 and ketanserin for evaluation as alpha-antagonists and antihypertensive agents. These compounds showed high binding affinity for alpha 1-adrenoceptor, demonstrating potential as antihypertensive agents due to their alpha 1-adrenoceptor affinity/selectivity in vitro and duration of antihypertensive action in vivo (Chern et al., 1993).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Tuberculostatic Activity
Research by Foks et al. (2004) focused on the synthesis and tuberculostatic activity of certain derivatives, suggesting their potential application in treating tuberculosis. The compounds displayed minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml, offering insights into the development of new tuberculostatic agents (Foks et al., 2004).
Spectroscopic and Structural Studies
A study by Iriepa and Bellanato (2013) on tri-substituted ureas derived from N-methylpiperazine provided valuable data on the spectroscopic, structural, and conformational characteristics of these compounds, contributing to the understanding of their chemical properties (Iriepa & Bellanato, 2013).
Anticancer Agents
Gomha, Salah, and Abdelhamid (2014) explored the synthesis and biological evaluation of some novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents, indicating their potential efficacy against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-17-7-9-24(10-8-17)20-21-15-19(25-20)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLZZWVNNQKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)

![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)
![5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2702351.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)




